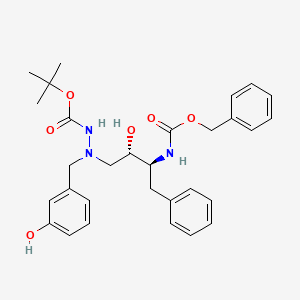

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane

描述

Systematic IUPAC Nomenclature and Constitutional Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is a 2-azahexane backbone, a six-membered chain with one nitrogen atom replacing a carbon at position 2. Substituents are numbered according to their positions along this backbone:

- Position 1 : A 3-hydroxyphenyl group

- Position 2 : A tert-butyloxycarbonyl (Boc) protected amino group

- Position 4 : A hydroxyl group with S-configuration

- Position 5 : A benzyloxycarbonyl (Cbz) protected amino group with S-configuration

- Position 6 : A phenyl group

The full IUPAC name is:

tert-butyl (N-[(2S,4S,5S)-5-((benzyloxy)carbonylamino)-4-hydroxy-1-(3-hydroxyphenyl)-6-phenylhexan-2-yl])carbamate

This nomenclature adheres to Rule P-62.3.2 of the IUPAC Blue Book, which mandates that protecting groups like Boc and Cbz be treated as prefixes rather than substituents. The stereochemical descriptors (2S,4S,5S) were validated using Cahn-Ingold-Prelog priority rules, with the hydroxyl group at position 4 and Cbz-protected amine at position 5 both exhibiting S-configuration.

Table 1: Constitutional Analysis

| Backbone Position | Substituent | Configuration |

|---|---|---|

| 1 | 3-hydroxyphenyl | R |

| 2 | Boc-protected amine | S |

| 4 | Hydroxyl | S |

| 5 | Cbz-protected amine | S |

| 6 | Phenyl | R |

属性

CAS 编号 |

162739-46-0 |

|---|---|

分子式 |

C30H37N3O6 |

分子量 |

535.6 g/mol |

IUPAC 名称 |

benzyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C30H37N3O6/c1-30(2,3)39-29(37)32-33(19-24-15-10-16-25(34)17-24)20-27(35)26(18-22-11-6-4-7-12-22)31-28(36)38-21-23-13-8-5-9-14-23/h4-17,26-27,34-35H,18-21H2,1-3H3,(H,31,36)(H,32,37)/t26-,27-/m0/s1 |

InChI 键 |

YDGIBMQJBZYHRD-SVBPBHIXSA-N |

手性 SMILES |

CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |

规范 SMILES |

CC(C)(C)OC(=O)NN(CC1=CC(=CC=C1)O)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |

产品来源 |

United States |

准备方法

Protection of Amino Groups

- The amino groups are protected early in the synthesis to avoid side reactions during subsequent steps.

- The t-butyloxycarbonyl (Boc) group is introduced by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions.

- The benzyloxycarbonyl (Cbz) group is typically introduced by reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine.

- These protecting groups are stable under a variety of reaction conditions but can be selectively removed later by acidic (for Boc) or catalytic hydrogenation (for Cbz).

Introduction of the Hydroxyl Group

- The hydroxyl group at the 4S position is introduced via stereoselective hydroxylation of a suitable precursor.

- This can be achieved by oxidation of an alkene intermediate or by nucleophilic substitution of a leaving group with a hydroxide source.

- Reagents such as osmium tetroxide (OsO4) or Sharpless asymmetric dihydroxylation catalysts may be employed to ensure stereoselectivity.

- Alternatively, reduction of a carbonyl precursor (e.g., ketone) with stereoselective hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired hydroxyl stereochemistry.

Coupling of Aromatic Substituents

- The phenyl and 3-hydroxyphenyl groups are introduced by coupling reactions.

- For the 3-hydroxyphenyl substituent, nucleophilic aromatic substitution or Mitsunobu-type reactions can be used to attach the aromatic ring to the azahexane backbone.

- The phenyl group at the 6-position is typically introduced via alkylation or amide bond formation using phenyl-containing reagents.

- Coupling reactions are performed under controlled temperature and solvent conditions to maintain stereochemical integrity.

Final Assembly and Purification

- After all functional groups are installed and protected, the final compound is assembled by coupling the intermediates.

- Purification is achieved by chromatographic techniques such as flash column chromatography or preparative HPLC.

- The protecting groups are removed selectively to yield the final compound with free amino groups if required.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Amino group protection | Carbamate formation | Boc2O, base (e.g., triethylamine), solvent | Mild conditions, selective protection |

| Benzyl chloroformate, base | Cbz protection, stable under basic/neutral conditions | ||

| Hydroxyl group introduction | Stereoselective hydroxylation | OsO4, NMO (co-oxidant), solvent (acetone/water) | Sharpless asymmetric dihydroxylation possible |

| Reduction | NaBH4 or LiAlH4, solvent (THF, ether) | Stereoselective hydride delivery | |

| Aromatic substituent coupling | Nucleophilic substitution | Mitsunobu reagents or alkyl halides | Controlled temperature, inert atmosphere |

| Final deprotection | Acidic hydrolysis | TFA (trifluoroacetic acid) | Removes Boc group |

| Catalytic hydrogenation | Pd/C, H2 gas | Removes Cbz group |

Research Findings and Optimization Notes

- The stereoselectivity of hydroxylation is critical; use of chiral catalysts or auxiliaries improves yield and enantiomeric excess.

- Protecting group strategy is optimized to allow selective deprotection without affecting other sensitive groups.

- Coupling reactions benefit from mild conditions to prevent racemization or decomposition.

- Purification methods are tailored to the compound’s polarity and stability; reverse-phase HPLC is often preferred for final purification.

- Analytical techniques such as NMR, MS, and chiral HPLC confirm the structure and stereochemistry at each step.

Comparative Analysis with Related Compounds

| Feature | Target Compound | Similar Compounds |

|---|---|---|

| Amino protection | Boc and Cbz groups | Only Boc or only Cbz protected amino acids |

| Hydroxyl group position | 4S position on azahexane backbone | Hydroxyl groups at different positions or absent |

| Aromatic substituents | 3-hydroxyphenyl and phenyl groups | Single phenyl or substituted phenyl groups |

| Stereochemical complexity | Multiple chiral centers with defined stereochemistry | Less stereochemically complex analogs |

化学反应分析

Types of Reactions

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using reagents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

Reduction: Sodium borohydride (NaBH4), methanol (MeOH), room temperature.

Substitution: Bromine (Br2), acetic acid (AcOH), room temperature.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Introduction to 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane

This compound is a complex organic compound with significant implications in various scientific fields. Its unique structure, characterized by multiple functional groups and stereocenters, allows for diverse applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The compound has been explored for its potential use in drug development due to its ability to interact with biological targets. Its structure allows it to serve as a scaffold for the design of novel therapeutics, particularly those targeting enzyme inhibition or receptor binding.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzyloxycarbonyl amino acids have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Peptide Synthesis

The protecting groups present in this compound make it an ideal candidate for peptide synthesis applications. The benzyloxycarbonyl and t-butyloxycarbonyl groups can be selectively removed under mild conditions, allowing for the formation of peptides without compromising their integrity.

Table 2: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions |

|---|---|---|

| Benzyloxycarbonyl | Moderate | Acidic conditions |

| t-Butyloxycarbonyl | High | Mild acid or heat |

Material Science

The compound's ability to form stable complexes with metals makes it a candidate for developing new materials, particularly in catalysis and sensor technologies. Its unique functional groups can facilitate interactions with metal ions, enhancing catalytic activity.

Case Study: Catalytic Applications

Studies have shown that similar azahexane derivatives can act as effective catalysts in organic reactions, including asymmetric synthesis and polymerization processes.

作用机制

The mechanism of action of 5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the modulation of biological pathways and therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The compound’s unique combination of protecting groups and substituents distinguishes it from analogs. Below is a detailed comparison based on structural and functional attributes:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Dual Protection Strategy : Unlike Compound A (a pentylide analog corrected in recent literature ), the target compound’s 2-azahexane backbone and dual Boc/Z protection enable orthogonal deprotection, reducing side reactions during synthesis.

Functional Group Synergy : The 4S-hydroxy group may stabilize transition states in asymmetric synthesis, a feature absent in Compounds B and C, which rely on carboxylate or aldehyde groups for reactivity .

Comparison to Natural Derivatives : While Compounds B and C exhibit direct bioactivity, the target compound serves as a synthetic intermediate, emphasizing its role in constructing complex pharmacophores.

Research Implications

- The 2023 correction underscores the necessity of precise structural characterization for accurate comparisons . For instance, the pentylide/hexylide distinction in Compound A affects its ring strain and reactivity relative to the target compound.

- The dual Boc/Z protection in the target compound offers versatility in multi-step syntheses, contrasting with single-protected analogs that require additional steps for group compatibility.

生物活性

5S-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including multiple functional groups and stereocenters, is of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical structure:

Key Features:

- Stereochemistry: The presence of multiple stereocenters (5S and 4S configurations) suggests potential chiral interactions in biological systems.

- Functional Groups: The benzyloxycarbonyl and t-butyloxycarbonyl groups are known to influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing affinity for target proteins.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Anti-inflammatory Activity: Compounds with phenolic structures often demonstrate anti-inflammatory properties. For instance, derivatives of 3-hydroxyphenyl have been shown to inhibit pro-inflammatory cytokines.

- Analgesic Effects: The presence of the benzyloxycarbonyl group may enhance analgesic properties by modulating pain pathways.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects:

- Analgesic Activity:

- In Vitro Studies:

Data Table: Biological Activities

常见问题

Q. Characterization :

- NMR Spectroscopy : Assign diastereotopic protons and confirm stereochemistry (e.g., 4S-hydroxy configuration via <sup>1</sup>H/<sup>13</sup>C NMR coupling constants) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragment patterns .

[Basic] How is the stereochemical configuration of the compound confirmed experimentally?

Answer:

- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Mosher’s Acid Analysis : Derivatization with (S)-Mosher’s acid chloride followed by <sup>19</sup>F NMR to resolve absolute configuration .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., phenyl and hydroxyphenyl groups) .

[Advanced] How can computational docking predict the compound’s interaction with biological targets like γ-aminobutyric acid aminotransferase?

Answer:

- Protein Preparation : Download target structures (e.g., PDB ID 1OHV), fix side chains, and assign protonation states using SYBYL .

- Docking Workflow :

- Software : Autodock or Surflex-Dock for ligand-receptor binding simulations.

- Validation : Compare computed binding energies with experimental IC50 values .

- Key Parameters : Steric clashes between the t-Boc group and active-site residues (e.g., Arg398) may reduce binding affinity .

[Advanced] What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- 2D NMR Techniques :

- HSQC/HMBC : Correlate <sup>1</sup>H and <sup>13</sup>C signals to assign quaternary carbons (e.g., azahexane ring connectivity) .

- NOESY : Identify spatial proximity of phenyl and hydroxyphenyl groups .

- High-Resolution MS/MS : Fragment ions (e.g., m/z 589.2 → 472.1) confirm cleavage patterns inconsistent with proposed structures .

- Comparative Analysis : Cross-reference with analogs (e.g., fluorine-substituted derivatives) to isolate spectral artifacts .

[Advanced] How can heuristic algorithms optimize reaction yields for large-scale synthesis?

Answer:

- Bayesian Optimization :

- Case Study : A 39% yield improvement was achieved for a similar azahexane derivative by optimizing reaction time and stoichiometry .

[Advanced] How to design analogs to probe structure-activity relationships (SAR) while preserving stereochemistry?

Answer:

- Functional Group Replacement :

- Replace benzyloxycarbonyl with trifluoroacetyl to assess steric tolerance .

- Introduce fluorine at C5 to study electronic effects on enzyme inhibition .

- Stereochemical Control : Use Evans’ oxazolidinone auxiliaries during synthesis to maintain 4S-hydroxy configuration .

- Bioassay Integration : Test analogs against GABA-AT enzyme, correlating IC50 with computational docking scores .

[Basic] What purification techniques are critical for isolating this compound from reaction mixtures?

Answer:

- Chromatography :

- Silica Gel : Separate diastereomers using hexane/EtOAc gradients (e.g., 3:1 → 1:2) .

- HPLC : Achieve >98% purity with C18 columns and acetonitrile/water mobile phases .

- Crystallization : Recrystallize from ethanol/water to remove polar byproducts .

[Advanced] How do solvent polarity and pH influence the compound’s stability during storage?

Answer:

- Stability Studies :

- pH 7.4 (PBS) : Hydrolysis of t-Boc group observed after 72 hours (TLC monitoring) .

- Aprotic Solvents (DMSO) : No degradation at -20°C over 6 months .

- Mitigation Strategies : Lyophilize and store under argon in amber vials .

[Basic] What spectroscopic "red flags" suggest impurities or incorrect stereochemistry?

Answer:

- <sup>1</sup>H NMR :

- Unexpected splitting (e.g., doublet for a single proton) indicates diastereomeric contamination .

- Missing hydroxyl proton (δ 4.5–5.5 ppm) suggests incomplete deprotection .

- IR Spectroscopy : A carbonyl stretch at 1680 cm<sup>-1</sup> (instead of 1720 cm<sup>-1</sup>) signals hydrolyzed benzyloxycarbonyl groups .

[Advanced] How to validate the compound’s bioactivity using in vitro assays while minimizing false positives?

Answer:

- Assay Design :

- Positive Control : Compare with known GABA-AT inhibitors (e.g., vigabatrin).

- Counter-Screens : Test against off-target enzymes (e.g., monoamine oxidases) .

- Dose-Response Curves : Calculate IC50 values with ≥3 technical replicates to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。